![molecular formula C22H26N6O2 B8180537 Saruparib CAS No. 2589531-76-8](/img/structure/B8180537.png)
Saruparib
Übersicht
Beschreibung
Saruparib, also known as AZD5305, is a potent, orally active, and selective inhibitor of poly-ADP ribose polymerase 1 (PARP1) . It has demonstrated promising tumor growth inhibition in preclinical models of breast, ovarian, pancreatic, and prostate cancer harboring Homologous Recombination Repair (HRR) deficiency mutations . Due to its lower toxicity compared to other PARP inhibitors, it can be administered at higher doses .
Molecular Structure Analysis
The chemical formula of Saruparib is C22H26N6O2, with an exact mass of 406.21 and a molecular weight of 406.490 . It has IC50 values of 3 nM and 1400 nM for PARP1 and PARP2, respectively .
Chemical Reactions Analysis
Saruparib is a selective inhibitor of PARP1 . It has been designed to have higher selectivity for PARP1, which improves safety and tolerability . This selectivity allows for improved pharmacokinetics, pharmacodynamics, efficacy, and combinability with other therapies .
Wissenschaftliche Forschungsanwendungen
COVID-19 Treatment
Saruparib is being tested as a potential treatment strategy for COVID-19, alongside other vaccine candidates. This research is part of the ongoing efforts to find effective treatments for the pandemic (Mishra & Tripathi, 2020).
Thrombolytic Medication
Saruplase, closely related to Saruparib, has been identified as a clinically safe and effective thrombolytic medication. It significantly reduces 30-day mortality in patients suffering from acute myocardial infarction (Tebbe et al., 1998).
Acupuncture Research
Although not directly related to Saruparib, several studies have focused on the scientific inquiry into acupuncture, its effectiveness in various conditions, and its underlying mechanisms. These research areas include the use of acupuncture as a stand-alone or adjunct therapy for various health conditions, exploring the effects of needle stimulation, and addressing paradoxes in acupuncture research (Schnyer et al., 2008; Napadow et al., 2008; Hammerschlag et al., 2003; MacPherson et al., 2008; Langevin et al., 2010; Wayne et al., 2009).
Severe Asthma Research
The Severe Asthma Research Program (SARP) has made significant contributions to understanding and treating severe asthma. This includes phenotyping severe asthma and identifying factors related to severe disease, which may guide management strategies (Fain et al., 2009; Jarjour et al., 2012).
Educational Research
Studies have shown that scientific research on SARS (Severe Acute Respiratory Syndrome) effectively promotes student-teachers' understanding of the nature of science and scientific inquiry, particularly in terms of its links to the social, cultural, and political environment (Wong et al., 2008).
Seismic Hazard Assessment
Sentinel-1 data, though not directly related to Saruparib, has been instrumental in advancing scientific research on earthquake cycles and improving the operational use of satellite data in seismic hazard assessment and crisis management (Salvi et al., 2012).
Wirkmechanismus
Saruparib works by inhibiting the PARP1 protein . These proteins are crucial for DNA repair. By inhibiting PARP proteins, cancers that harbor gene mutations negatively affecting DNA repair, such as BRCA1/2 mutations, are unable to repair their DNA, leading to an inability to replicate and, ultimately, cell death .
Safety and Hazards
Zukünftige Richtungen
Saruparib is currently being tested in a phase 3 trial . The improved safety profile of Saruparib may enable more combinations with other treatments and extend the benefits of PARP inhibitors to patients in earlier disease stages . Ongoing research and clinical trials will continue to explore Saruparib’s role in improving outcomes for patients with breast cancer and potentially other malignancies characterized by DNA repair deficiencies .
Eigenschaften
IUPAC Name |
5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVGRAETZEADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saruparib | |
CAS RN |
2589531-76-8 | |
Record name | AZD-5305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saruparib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.